1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one is a compound that features a unique combination of a 1,2,4-oxadiazole ring and an azetidine ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl carbazate with aldehydes, followed by oxidative cyclization and rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or azetidine rings are replaced by other substituents
Scientific Research Applications
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high-energy materials or scintillating materials.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological pathways essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may differ in other structural features, leading to variations in their chemical and biological properties.
Azetidine Derivatives: Compounds containing the azetidine ring can have different substituents, affecting their reactivity and applications.
Other Heterocyclic Compounds: Compounds like imidazoles, triazoles, and thiadiazoles also feature nitrogen-containing rings and can be used for similar applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-3-8(13)12-4-7(5-12)9-10-6(2)11-14-9/h3,7H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUFPZUZFMRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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